molecular formula C25H25N7 B2844430 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline CAS No. 1132609-87-0

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline

Cat. No.: B2844430
CAS No.: 1132609-87-0
M. Wt: 423.524
InChI Key: LPSCCOBGZSKECZ-UHFFFAOYSA-N
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Description

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features a unique structure combining a benzimidazole core with an indazole moiety, linked through a methylpiperazine group

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream proteins that are necessary for cell cycle progression. As a result, cells are unable to progress through the cell cycle, leading to cell cycle arrest.

Biochemical Pathways

The compound affects the DNA damage response pathway . When DNA damage is detected, the cell activates the Chk1 kinase to halt the cell cycle and initiate DNA repair mechanisms. By inhibiting Chk1, this compound disrupts these processes, leading to cell cycle arrest and potentially cell death if the damage is too severe .

Pharmacokinetics

Like many small molecule drugs, it is likely to be absorbed into the bloodstream after oral administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . The compound’s bioavailability, half-life, and clearance rate are currently unknown.

Result of Action

The inhibition of Chk1 by this compound leads to cell cycle arrest, preventing cells from dividing. This can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound may have potential as a cancer therapeutic.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other drugs could affect its metabolism and excretion, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline typically involves multi-step organic reactions. One common approach is the condensation of an appropriate benzimidazole derivative with an indazole precursor, followed by the introduction of the methylpiperazine group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and aniline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzimidazole or indazole rings, while reduction can produce amine derivatives.

Scientific Research Applications

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline is unique due to its specific combination of structural features, which confer distinct biochemical properties. Its ability to inhibit EGFR with high specificity sets it apart from other similar compounds, making it a valuable molecule for targeted cancer therapy.

Properties

CAS No.

1132609-87-0

Molecular Formula

C25H25N7

Molecular Weight

423.524

IUPAC Name

4-[3-[4-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl]aniline

InChI

InChI=1S/C25H25N7/c1-31-11-13-32(14-12-31)22-4-2-3-20-24(22)28-25(27-20)23-19-10-7-17(15-21(19)29-30-23)16-5-8-18(26)9-6-16/h2-10,15H,11-14,26H2,1H3,(H,27,28)(H,29,30)

InChI Key

LPSCCOBGZSKECZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC3=C2N=C(N3)C4=NNC5=C4C=CC(=C5)C6=CC=C(C=C6)N

solubility

not available

Origin of Product

United States

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